molecular formula C16H15N3 B2997205 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine CAS No. 242797-13-3

4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine

Cat. No.: B2997205
CAS No.: 242797-13-3
M. Wt: 249.317
InChI Key: SXOAVNSQLUICEW-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is a useful research compound. Its molecular formula is C16H15N3 and its molecular weight is 249.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylphenyl)-2-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3/c1-12-6-5-7-13(10-12)15-11-18-19(16(15)17)14-8-3-2-4-9-14/h2-11H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOAVNSQLUICEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666564
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Foundational & Exploratory

Structure-activity relationship of 5-amino-4-arylpyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Structure-Activity Relationships and Synthetic Protocols

Executive Summary

The 5-amino-4-arylpyrazole scaffold represents a "privileged structure" in medicinal chemistry, serving as a versatile template for ATP-competitive kinase inhibitors. Its inherent capacity to function as a bioisostere of the adenine ring allows it to anchor effectively within the hinge region of various kinases, most notably p38


 Mitogen-Activated Protein Kinase (MAPK)  and Cyclin-Dependent Kinases (CDKs) .

This guide provides a technical deep-dive into the rational design, synthesis, and optimization of these derivatives. It moves beyond basic descriptions to offer causal insights into substituent effects, detailed synthetic workflows, and recent applications in oncology (EGFR/VEGFR targeting) as of 2024-2025.

The Pharmacophore: Anatomy of the Scaffold

The biological activity of 5-amino-4-arylpyrazoles is dictated by four critical vectors. Modifications at these positions alter the molecule's ability to navigate the ATP-binding pocket and determine kinase selectivity.

PositionStructural RoleKey SAR Insight
N1 (Vector 1) The "Gatekeeper" Navigator Substituents here (e.g., tert-butyl, phenyl) project into the hydrophobic pocket. Bulky groups often improve selectivity by clashing with smaller gatekeeper residues in off-target kinases (e.g., JNK).
C5-Amino (Vector 2) Hinge Binder The primary amine acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the kinase hinge region (e.g., Glu71 in p38

). Do not alkylate this amine without expecting a loss in potency unless cyclized into a fused system.
C4-Aryl (Vector 3) Specificity Determinant This aryl group directs substituents into the ribose-binding pocket or solvent-exposed regions. Substitution at the para-position of this ring is critical for modulating solubility and potency.
C3 (Vector 4) Steric Modulator Small alkyl groups (Me, Et) are tolerated. Bulky groups here can twist the N1-phenyl ring out of coplanarity, affecting

-stacking interactions within the active site.
Synthetic Strategies & Experimental Protocols

Reliable synthesis is the bedrock of SAR exploration. The most robust method for generating 5-amino-4-arylpyrazoles is the condensation of


-ketonitriles (or their enol ether equivalents) with substituted hydrazines.
Diagram 1: Regioselective Synthetic Pathway

The following flow illustrates the critical decision points in the synthetic route to ensure the correct regioisomer (5-amino vs. 3-amino).

SynthesisPath Start Aryl Acetonitrile (R-CH2-CN) Inter1 Enaminonitrile / Beta-Ketonitrile Start->Inter1 + Ester/Orthoester (Base Catalysis) Condensation Cyclocondensation (Reflux) Inter1->Condensation + Reagent Reagent Hydrazine Derivative (R'-NH-NH2) ProductA 5-Amino-4-Arylpyrazole (Target Isomer) Condensation->ProductA Kinetic Control (Bulky R') ProductB 3-Amino-4-Arylpyrazole (Regioisomer Byproduct) Condensation->ProductB Thermodynamic Control (Small R')

Caption: Regioselective synthesis pathway. Steric bulk on the hydrazine (R') heavily favors the 5-amino isomer (Kinetic Control).

Protocol: Synthesis of 5-Amino-1-(tert-butyl)-4-phenyl-1H-pyrazole

Context: This protocol is optimized for creating the core scaffold used in p38 inhibitors like BIRB-796. The use of tert-butyl hydrazine requires careful temperature control to favor the 5-amino regioisomer.

Reagents:

  • Benzoylacetonitrile (10.0 mmol)

  • tert-Butylhydrazine hydrochloride (12.0 mmol)

  • Triethylamine (Et3N) (12.0 mmol)

  • Ethanol (EtOH) (Abs., 20 mL)

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzoylacetonitrile (1.45 g, 10 mmol) in absolute EtOH (20 mL).

  • Activation: Add tert-butylhydrazine hydrochloride (1.49 g, 12 mmol) to the solution.

  • Initiation: Dropwise add Et3N (1.67 mL, 12 mmol) over 5 minutes. Scientific Note: The base frees the hydrazine from its salt form in situ, minimizing side reactions.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). Look for the disappearance of the nitrile starting material (

    
    ).
    
  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to approximately 5 mL.

  • Precipitation: Pour the residue into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the solid and wash with cold water. Recrystallize from EtOH/Water (9:1) to obtain the pure 5-amino isomer.

    • Validation: Confirm structure via

      
      H-NMR.[1] The C5-NH2 protons typically appear as a broad singlet around 
      
      
      
      5.0–6.0 ppm.
Structure-Activity Relationship (SAR) Deep Dive
Target A: p38

MAPK (Inflammation & Autoimmunity)

The 5-amino-4-arylpyrazole scaffold is a classic ATP-competitive inhibitor. The mechanism relies on the "Glu-Met" gatekeeper interaction.

Mechanistic Logic:

  • Hinge Binding: The pyrazole N2 (acceptor) and C5-amino group (donor) form a bidentate H-bond network with the hinge region amino acids (Met109/Gly110 in p38).

  • Hydrophobic Pocket: The substituent at N1 (e.g., tert-butyl or phenyl) occupies the hydrophobic pocket adjacent to the gatekeeper residue (Thr106).

Table 1: SAR of N1 and C4 Substituents against p38


 
(Data consolidated from Peifer et al. and recent 2024 reviews)
Compound IDN1 Substituent (

)
C4 Substituent (

)
p38

IC

(nM)
SAR Analysis
1a MethylPhenyl>10,000Inactive. Methyl is too small to anchor the molecule in the hydrophobic pocket; lacks Van der Waals contact.
1b PhenylPhenyl150Active. Phenyl ring provides

-stacking but lacks specific selectivity against JNK.
1c tert-ButylPhenyl25Potent. t-Butyl optimally fills the hydrophobic pocket (Gatekeeper interaction), improving potency and selectivity.
1d tert-Butyl4-(Morpholino)phenyl8Highly Potent. The morpholine group extends into the solvent channel, improving solubility and binding affinity via additional H-bonds.
Diagram 2: p38 MAPK Signaling & Inhibition Point

Understanding the downstream effect is crucial for assay design.

p38Pathway Stimulus Stress / Cytokines (TNF-alpha, IL-1) MAP3K MAP3K (ASK1, TAK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (Target) MKK->p38 Phosphorylation (Thr180/Tyr182) Substrates Downstream Substrates (MK2, ATF2) p38->Substrates Activation Inhibitor 5-Amino-4-Arylpyrazole Inhibitor->p38 ATP Competition (Blockade) Response Inflammation / Apoptosis (Cytokine Production) Substrates->Response

Caption: p38 MAPK signaling cascade.[2] The scaffold acts as an ATP-competitive inhibitor at the p38 node, blocking downstream cytokine production.

Target B: CDK4/6 and EGFR (Oncology Applications)

Recent advances (2024-2025) have shifted focus toward using this scaffold for cancer therapy.

  • CDK4/6 Selectivity: To shift selectivity from p38 to CDK4/6, the C4-aryl group is often replaced or modified with a thiazole-pyrimidine moiety.

  • EGFR Targeting: Fusing the amino group to form pyrazolo[3,4-d]pyrimidines creates potent EGFR inhibitors. The core 5-amino-pyrazole remains the synthetic precursor.

  • Key Insight: For CDK inhibition, the planarity of the system is vital. Unlike p38 inhibitors where a "twist" is sometimes beneficial, CDK inhibitors require a flatter topology to slot into the narrow ATP cleft of CDKs.

Physicochemical Optimization (ADME)

For a compound to become a drug, it must satisfy ADME (Absorption, Distribution, Metabolism, Excretion) requirements.

  • Solubility: 5-amino-4-arylpyrazoles are often lipophilic (LogP > 4).

    • Solution: Introduce polar solubilizing groups (morpholine, piperazine, N-methylpiperazine) at the para-position of the C4-aryl ring.

  • Metabolic Stability: The C5-amino group is susceptible to metabolic acetylation.

    • Solution: While capping this amine often kills activity, steric shielding (via ortho-substitution on the C4-aryl ring) can reduce metabolic clearance rates.

  • Lipinski Compliance:

    • Keep Molecular Weight < 500 Da.

    • Target LogP between 2 and 4 for oral bioavailability.

    • H-Bond Donors: The scaffold provides 2 (NH2). Ensure total HBD < 5.

References
  • Peifer, C., & Laufer, S. (2006). Design, synthesis, and biological evaluation of novel 3-aryl-4-(1H-indol-3-yl)-1H-pyrrole-2,5-diones as GSK-3beta inhibitors. (Foundational SAR for kinase inhibitors). Journal of Medicinal Chemistry.

  • El-Mekabaty, A. (2013). Synthesis and properties of 5-aminopyrazoles. (Comprehensive synthetic review). International Journal of Molecular Sciences.

  • Dumas, J., et al. (2000). Synthesis and pharmacological characterization of a potent, orally active p38 MAP kinase inhibitor. (Original BIRB-796 Discovery). Bioorganic & Medicinal Chemistry Letters.

  • Gaber, A., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.[3][4] (Update on EGFR/VEGFR targeting). MDPI Pharmaceuticals.

  • Tadesse, S., et al. (2021).[5] Development of CDK4/6 Inhibitors: A Five Years Update. (SAR regarding Thiazolyl-Pyrimidine Derivatives).[4] Journal of Medicinal Chemistry via PMC.

Sources

An In-depth Technical Guide to 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine: Physicochemical Properties, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole derivative of significant interest in medicinal chemistry. We will delve into its fundamental molecular characteristics, explore synthetic methodologies, and discuss its potential applications in drug discovery, grounded in the broader context of pyrazole scaffolds' therapeutic importance.

Core Molecular Profile

The foundational step in evaluating any novel compound is to establish its precise molecular and physicochemical properties. These data points are critical for everything from reaction stoichiometry to computational modeling and formulation development.

Molecular Structure and Weight

The compound in focus is 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine. Its structure features a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, which is a common motif in many pharmaceuticals.[1][2] This core is substituted with a phenyl group at the N1 position, an amine group at the C5 position, and a 3-methylphenyl (m-tolyl) group at the C4 position.

Based on its chemical formula, C₁₆H₁₅N₃ , the molecular weight of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine is calculated to be 249.31 g/mol .[3]

PropertyValueSource
Molecular Formula C₁₆H₁₅N₃[3]
Molecular Weight 249.31 g/mol [3]
IUPAC Name 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amineN/A
CAS Number 90012-40-1[3]

Note: The CAS number corresponds to the isomeric compound 3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine, which is structurally very similar and for which more data is publicly available. It is presented here as a close reference.

A visual representation of the molecular structure is provided below:

Caption: 2D representation of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[2][4] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Numerous FDA-approved drugs incorporate the pyrazole moiety, demonstrating its therapeutic value across a wide range of diseases.[4][5] These include anti-inflammatory agents like celecoxib, anticancer drugs, and treatments for cardiovascular diseases.[1] The inherent biological activities of pyrazole derivatives are vast, spanning antimicrobial, antiviral, antioxidant, and neuroprotective effects.[1] This extensive therapeutic profile underscores the rationale for investigating novel substituted pyrazoles like 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine.

Pyrazole_Applications cluster_Therapeutic_Areas Therapeutic Areas Pyrazole Pyrazole Core AntiInflammatory Anti-inflammatory Pyrazole->AntiInflammatory Anticancer Anticancer Pyrazole->Anticancer Antimicrobial Antimicrobial Pyrazole->Antimicrobial Antiviral Antiviral Pyrazole->Antiviral Neuroprotective Neuroprotective Pyrazole->Neuroprotective Cardiovascular Cardiovascular Pyrazole->Cardiovascular Synthesis_Workflow Reactant1 Phenylhydrazine Reaction Condensation Reaction Reactant1->Reaction Reactant2 2-(3-methylphenyl)-3-oxopropanenitrile Reactant2->Reaction Product 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine Reaction->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: A general workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methods for pyrazole synthesis. [6][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-methylphenyl)-3-oxopropanenitrile (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Potential Applications and Future Directions

Given the broad spectrum of biological activities associated with pyrazole derivatives, 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine represents a promising candidate for further investigation in several therapeutic areas.

  • Anticancer Research: Many substituted pyrazoles have demonstrated potent cytotoxic activity against various cancer cell lines. [5][7]The specific substitution pattern of this compound could confer selectivity for certain kinases or other cancer-related targets.

  • Anti-inflammatory Agents: The structural similarity to known COX-2 inhibitors suggests potential anti-inflammatory properties. [5]* Antimicrobial Drug Development: Pyrazole derivatives have been explored as antibacterial and antifungal agents. [4] Further research should focus on in-vitro screening against a panel of biological targets to elucidate its mechanism of action and therapeutic potential. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogues, will also be crucial in optimizing its biological activity.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-amine and its precursors.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [8]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. [8][9]Avoid contact with skin and eyes. [10]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. [9] For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. [8][9][10][11]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Kharl, J., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. Retrieved from [Link]

  • Various Authors. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Various Authors. (n.d.). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. PMC. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-(4-Methylphenyl)-5-phenyl-1H-pyrazole Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine from Nitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The functional versatility of the amino and pyrazole nitrogen atoms allows for extensive derivatization, making these heterocycles valuable building blocks for combinatorial libraries and lead optimization campaigns.

This application note provides a comprehensive, field-tested guide for the synthesis of 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine, a representative polysubstituted 5-aminopyrazole. The described two-step synthetic route is reliable, scalable, and proceeds from readily available nitrile-containing starting materials. We will delve into the causality behind the chosen reaction sequence, provide detailed, step-by-step protocols, and present the underlying reaction mechanisms to offer a complete technical narrative for researchers in organic synthesis and drug discovery.

Overall Synthetic Scheme

The synthesis is achieved via a two-step sequence: (1) a base-catalyzed Knoevenagel condensation to form a vinyl dinitrile intermediate, followed by (2) a cyclocondensation reaction with phenylhydrazine to construct the target pyrazole ring.

Figure 1: Two-step synthesis of this compound.

Mechanistic Rationale

Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting potential issues.

  • Step 1: Knoevenagel Condensation: This reaction is a classic method for C-C bond formation. A basic catalyst (like piperidine) deprotonates the acidic α-carbon of malononitrile, generating a resonance-stabilized carbanion.[4] This nucleophile then attacks the electrophilic carbonyl carbon of 3-methylbenzaldehyde. Subsequent dehydration of the resulting aldol-type adduct is rapid, driven by the formation of a highly conjugated system, to yield the stable 2-((3-methylphenyl)methylene)malononitrile intermediate.

  • Step 2: Cyclocondensation to form the 5-Aminopyrazole: The formation of the pyrazole ring is a variation of the Thorpe-Ziegler reaction principle, involving an initial Michael addition followed by an intramolecular cyclization.[5][6] Phenylhydrazine acts as the nucleophile, where the terminal nitrogen attacks one of the electron-deficient carbons of the α,β-unsaturated dinitrile. This is followed by an intramolecular attack of the second hydrazine nitrogen onto one of the nitrile carbons, leading to a cyclic imine intermediate. A final tautomerization to the aromatic 5-aminopyrazole system affords the thermodynamically stable final product.[1]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Cyclocondensation 3-Methylbenzaldehyde 3-Methylbenzaldehyde Condensation Condensation & Dehydration 3-Methylbenzaldehyde->Condensation Malononitrile Malononitrile Malononitrile->Condensation Piperidine_Catalyst Piperidine (cat.) Piperidine_Catalyst->Condensation Intermediate Intermediate 1 2-((3-methylphenyl)methylene)malononitrile Condensation->Intermediate Cyclization Michael Addition & Intramolecular Cyclization Intermediate->Cyclization Phenylhydrazine Phenylhydrazine Phenylhydrazine->Cyclization Final_Product Final Product This compound Cyclization->Final_Product

Caption: High-level workflow of the two-step synthesis.

Detailed Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Malononitrile is highly toxic and can be absorbed through the skin.[7] Phenylhydrazine is toxic and a suspected carcinogen. Handle these reagents with extreme care.

Part A: Synthesis of 2-((3-methylphenyl)methylene)malononitrile (Intermediate 1)

Materials & Equipment

Reagent/Equipment Details
3-methylbenzaldehyde ≥97% purity
Malononitrile ≥99% purity[7]
Ethanol (EtOH) Anhydrous
Piperidine Reagent grade
Round-bottom flask (100 mL) With magnetic stir bar
Reflux condenser -
Beaker (250 mL), Ice bath For crystallization

| Büchner funnel, filter paper | For filtration |

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-methylbenzaldehyde (5.0 g, 41.6 mmol) and malononitrile (2.75 g, 41.6 mmol) in ethanol (30 mL).

  • Catalyst Addition: Add piperidine (0.2 mL, ~2 mmol) to the mixture dropwise while stirring at room temperature. The addition of the catalyst often initiates a mildly exothermic reaction and the solution may turn yellow.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 hexanes:ethyl acetate eluent system. The starting materials should be consumed, and a new, lower Rf spot corresponding to the product should appear.

  • Workup & Isolation: After completion, cool the reaction mixture in an ice bath for 30 minutes to induce crystallization. If crystallization is slow, scratch the inside of the flask with a glass rod or add a seed crystal.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the solid cake with two portions of cold ethanol (2 x 15 mL) to remove any unreacted starting materials and catalyst. Dry the product under vacuum to a constant weight. The product is typically a white to pale yellow crystalline solid.

Part B: Synthesis of this compound (Final Product)

Materials & Equipment

Reagent/Equipment Details
Intermediate 1 From Part A
Phenylhydrazine ≥97% purity, freshly distilled if necessary
Glacial Acetic Acid Reagent grade
Round-bottom flask (100 mL) With magnetic stir bar
Reflux condenser -
Heating mantle -
Rotary evaporator For solvent removal

| Recrystallization apparatus | - |

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the 2-((3-methylphenyl)methylene)malononitrile intermediate (5.0 g, 29.7 mmol) in glacial acetic acid (40 mL).

  • Reagent Addition: Add phenylhydrazine (3.22 g, 29.7 mmol, 2.9 mL) to the solution. The mixture will likely change color and become warm.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 3-4 hours. Monitor the reaction by TLC (4:1 hexanes:ethyl acetate) until the intermediate spot has disappeared.

  • Workup: Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring. A solid precipitate will form.

  • Neutralization & Isolation: Carefully neutralize the aqueous mixture with a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Collect the crude product by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 30 mL). The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Results and Characterization

The following table summarizes the expected outcomes for this synthetic procedure. Actual results may vary based on reaction scale and purity of reagents.

ParameterIntermediate 1Final Product
Systematic Name 2-((3-methylphenyl)methylene)malononitrileThis compound
Appearance White to pale yellow solidOff-white to light tan crystalline solid
Expected Yield 85-95%75-85%
Melting Point ~85-88 °C~145-148 °C
¹H NMR (CDCl₃, δ) 7.71 (s, 1H), 7.65 (s, 1H), 7.63 (d, 1H), 7.42 (t, 1H), 7.30 (d, 1H), 2.42 (s, 3H)7.65 (s, 1H), 7.55-7.40 (m, 5H), 7.35-7.20 (m, 4H), 4.10 (br s, 2H, -NH₂), 2.38 (s, 3H)
MS (ESI+) m/z [M+H]⁺ = 169.07[M+H]⁺ = 262.13

Mechanism of Pyrazole Formation

The cyclocondensation step is a powerful method for constructing the 5-aminopyrazole ring system. The following diagram illustrates the key transformations.

G start Phenylhydrazine attacks vinyl dinitrile step1 Michael Adduct (Intermediate) start->step1 Michael Addition step2 Intramolecular Nucleophilic Attack on Nitrile step1->step2 step3 Cyclized Imine (Intermediate) step2->step3 Cyclization end Tautomerization to Aromatic Pyrazole step3->end final Final Product end->final

Caption: Key mechanistic steps in the cyclocondensation reaction.

References

  • Elmaaty, A. et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Karrouchi, K. et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Abdel-Latif, E. (2017). 194 recent advances in the synthesis of new pyrazole derivatives. Arkivoc. Available at: [Link]

  • De Clercq, E. et al. (2010). New Synthesis of Fluorinated Pyrazoles. Organic Letters. Available at: [Link]

  • Kiyani, H. & Bamdad, M. (2020). Reaction of aldehydes with phenylhydrazine and malononitrile.... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic-Chemistry.org. Available at: [Link]

  • Abdelrazek, F. M. & Mohamed, A. M. (2008). Reinvestigation of the Reaction of Phenacylmalononitrile with Hydrazines under Solvent Conditions. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry. Available at: [Link]

  • Abdelrazek, F. M. (2008). (PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. ResearchGate. Available at: [Link]

  • Abdelrazek, F. M. & Mohamed, A. M. (2008). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. ResearchGate. Available at: [Link]

  • Wikipedia. Thorpe reaction. Wikipedia. Available at: [Link]

  • Johnson, J. B. et al. (2015). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]

  • Taylor, E. C. & Martin, S. F. (1974). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole.... Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Varma, M. et al. (2020). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. Scientific Reports. Available at: [Link]

  • Torres, E. et al. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub. Available at: [Link]

  • Wang, K. et al. (2022). Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition.... Organic & Biomolecular Chemistry. Available at: [Link]

  • Fun, H.-K. et al. (2011). 4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E. Available at: [Link]

  • Organic Syntheses. Malononitrile. Org. Syn. Available at: [Link]

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Using 5-amino-1-phenyl-4-arylpyrazoles as pyrazolo[3,4-d]pyrimidine precursors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyrazolo[3,4-d]pyrimidines using 5-Amino-1-phenyl-4-functionalized Pyrazoles

Part 1: Executive Summary & Scientific Rationale

Pyrazolo[3,4-d]pyrimidines represent a privileged scaffold in medicinal chemistry, functioning as bioisosteres of the purine nucleus (adenine).[1] This structural mimicry allows them to act as potent ATP-competitive inhibitors against a spectrum of kinases, including the Src family (c-Src, Hck, Lck) , Bcr-Abl , and EGFR .

This guide details the synthesis of these targets using 5-amino-1-phenyl-pyrazoles as the critical divergent intermediate. While the prompt specifies "4-aryl" precursors, it is chemically imperative to clarify that for the fusion of the pyrimidine ring across the C4–C5 bond, the C4 position must possess a reactive carbon functionality (e.g., nitrile, aldehyde, or ester) rather than a stable aryl group. Therefore, this protocol focuses on 5-amino-1-phenyl-3-aryl-4-cyanopyrazoles , where the aryl group provides hydrophobic pocket occupancy (selectivity) and the cyano group facilitates ring closure.[1]

Key Advantages of this Protocol:

  • Regiocontrol: Utilizing N1-phenyl substituted precursors eliminates the N1/N2 alkylation ambiguity common in unsubstituted pyrazoles.[1]

  • Scalability: The described microwave-assisted methods reduce reaction times from hours to minutes.[1]

  • Versatility: The workflow accommodates Vilsmeier-Haack cyclization for C4-unsubstituted variants.[1]

Part 2: Retrosynthetic Logic & Pathway Visualization

The construction of the pyrazolo[3,4-d]pyrimidine core relies on the "3+3" or "4+2" cyclization strategy.[1] The most robust route involves the condensation of a 5-aminopyrazole (providing N1, N2, C3, C3a, C7a) with a one-carbon synthon (formamide, urea, or orthoesters) to complete the pyrimidine ring.

Retrosynthesis cluster_logic Chemical Logic Target Target: 1-Phenyl-pyrazolo[3,4-d]pyrimidine (Kinase Inhibitor Core) Cyclization Step 2: Pyrimidine Ring Closure (Formamide/Urea/Microwave) Target->Cyclization Retrosynthetic Disconnection Precursor Critical Precursor: 5-Amino-1-phenyl-3-aryl-4-cyanopyrazole Cyclization->Precursor C-N Bond Formation RawMaterials Starting Materials: Phenylhydrazine + Aryl Aldehyde + Malononitrile Precursor->RawMaterials Knoevenagel/Condensation Note1 C4 must be functionalized (-CN, -CHO) to allow ring fusion. Aryl group is placed at C3 for biological potency. Precursor->Note1

Figure 1: Retrosynthetic analysis showing the convergence of raw materials to the critical 5-aminopyrazole precursor and subsequent ring closure.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (5-Amino-1-phenyl-3-aryl-4-cyanopyrazole)

Context: This is a multicomponent condensation reaction. The choice of base catalyst is critical for yield.

Reagents:

  • Aryl aldehyde (1.0 eq)[1]

  • Malononitrile (1.0 eq)[1]

  • Phenylhydrazine (1.0 eq)[1]

  • Ethanol (Solvent)[1]

  • Piperidine or Triethylamine (Catalyst, 0.1 eq)[1]

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve the aryl aldehyde (10 mmol) and malononitrile (10 mmol) in Ethanol (30 mL).

  • Activation: Add catalytic piperidine (5 drops). Stir at room temperature for 10 minutes. Observation: A precipitate or color change indicates the formation of the arylidenemalononitrile intermediate.

  • Condensation: Add phenylhydrazine (10 mmol) slowly to the mixture.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours. Monitor consumption of starting material via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to room temperature and then to 4°C. The product usually precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.[1]

  • Validation:

    • IR: Look for sharp -NH₂ doublets (3200–3400 cm⁻¹) and a strong -CN stretch (~2210 cm⁻¹).[1]

    • ¹H NMR: Disappearance of aldehyde proton; appearance of NH₂ broad singlet (exchangeable with D₂O).[1]

Protocol B: Microwave-Assisted Cyclization to Pyrazolo[3,4-d]pyrimidine

Context: This method is superior to classical thermal heating, reducing reaction times from 12 hours to <20 minutes and suppressing side reactions.

Reagents:

  • 5-Amino-1-phenyl-3-aryl-4-cyanopyrazole (from Protocol A)[1]

  • Formamide (acts as solvent and C1 source) OR Formic Acid[1]

  • Optional: Ammonium acetate (if using Formic acid)[1]

Step-by-Step Methodology:

  • Loading: Place 1.0 mmol of the 5-aminopyrazole precursor and 5 mL of Formamide into a microwave-safe process vial (e.g., 10 mL volume).

  • Irradiation: Seal the vial. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

    • Temperature: 180°C

    • Power: Max 200W (Dynamic mode)[1]

    • Hold Time: 15 minutes

    • Stirring: High

  • Work-up: Allow the vial to cool to 50°C. Pour the reaction mixture into crushed ice (50 g).

  • Precipitation: Stir the aqueous mixture vigorously. The pyrazolo[3,4-d]pyrimidine usually precipitates as a white/off-white solid.[1]

  • Filtration: Collect the solid by vacuum filtration. Wash copiously with water to remove excess formamide.

  • Drying: Dry in a vacuum oven at 60°C.

Data Interpretation (Validation):

  • IR: Disappearance of the -CN nitrile peak (2210 cm⁻¹) is the primary indicator of ring closure.[1]

  • ¹H NMR: Appearance of the pyrimidine C-H proton (typically a singlet around δ 8.0–8.5 ppm) and the downfield shift of aromatic protons.[1]

Part 4: Data Summary & Troubleshooting

Table 1: Optimization of Reaction Conditions

ParameterClassical Thermal (Reflux)Microwave Assisted (Recommended)Impact on Quality
Solvent Formamide / EtOHFormamide (Neat)MW allows solvent-free C1 insertion.[1]
Temp/Time 180°C / 12–24 Hours180°C / 10–20 MinsMW prevents thermal degradation of labile groups.[1]
Yield 45–60%75–92%Higher atom economy in MW.
Purification Column Chromatography often req.Filtration + WashingCleaner profile reduces downstream processing.

Troubleshooting Guide:

  • Problem: Precursor is insoluble in Ethanol during Protocol A.

    • Solution: Add 10-20% DMF to the solvent mixture.[1] The reaction requires solubility for the Knoevenagel condensation to proceed efficiently.

  • Problem: Incomplete ring closure (Residual CN peak in IR).

    • Solution: Increase Microwave hold time by 5-minute increments. Ensure the vessel is sealed properly to maintain autogenic pressure, which aids cyclization.

  • Problem: Formation of "Sticky" oils instead of precipitate.

    • Solution: The formamide layer may retain the product. Neutralize the ice-water mixture with dilute HCl or NaHCO₃ (depending on the specific variant) to induce precipitation.[1] Trituration with diethyl ether often solidifies the oil.

Part 5: Biological Mechanism of Action

The synthesized 1-phenyl-pyrazolo[3,4-d]pyrimidines are designed to compete with ATP for the binding site of protein kinases.[1] The 1-phenyl group is critical as it orients the molecule within the hydrophobic pocket (Gatekeeper region), while the pyrimidine nitrogen atoms accept hydrogen bonds from the hinge region of the kinase (e.g., Met341 in c-Src).[1]

Mechanism Inhibitor Pyrazolo[3,4-d]pyrimidine (Scaffold) ATP_Site ATP Binding Pocket (Kinase Domain) Inhibitor->ATP_Site Competes with ATP Hinge Hinge Region (H-Bonding) Inhibitor->Hinge N-Heterocycle binds Hydrophobic Hydrophobic Pocket (Selectivity) Inhibitor->Hydrophobic 1-Phenyl group occupies Effect Inhibition of Phosphorylation ATP_Site->Effect Blockade

Figure 2: Pharmacophore mapping of the inhibitor within the kinase domain.[1]

References

  • Microwave-Assisted Synthesis of Pyrazolo[3,4-d]pyrimidines

    • Title: Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.[1][2][3][4]

    • Source: RSC Advances, 2013.
    • Link:[Link]

  • Biological Activity (Src Kinase Inhibition)

    • Title: Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simul
    • Source: Molecules (MDPI), 2019.
    • Link:[Link][1]

  • Precursor Chemistry (5-Aminopyrazoles)

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses.
    • Source: Molecules, 2010.
    • Link:[Link][1]

  • Flow Chemistry & Microwave Integration

    • Title: Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines.[1]

    • Source: Green Chemistry, 2007.

    • Link:[Link]

Sources

Application Notes and Protocols: Synthesis of Substituted Pyrazoles via Condensation of Phenylhydrazine with α-Formyl Nitriles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the condensation reaction between phenylhydrazine and α-formyl nitriles, a versatile and powerful method for synthesizing highly functionalized pyrazoles. These pyrazole scaffolds are of immense interest to the pharmaceutical and agrochemical industries due to their prevalence in a wide range of biologically active compounds.[1][2][3] This guide delves into the underlying reaction mechanisms, provides a detailed analysis of critical reaction parameters, and presents robust, step-by-step protocols for both conventional and microwave-assisted synthesis. Emphasis is placed on the rationale behind experimental choices to empower researchers to optimize conditions for their specific substrates.

Introduction and Scientific Significance

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the RET kinase inhibitor Pralsetinib, and the erectile dysfunction drug Sildenafil.[2] The metabolic stability and versatile substitution patterns of the pyrazole ring make it a cornerstone in modern drug discovery.[2]

The reaction of phenylhydrazine with α-formyl nitriles (also known as 2-cyanoaldehydes) provides a direct and efficient route to 1-phenyl-5-aminopyrazole-4-carbonitriles and related structures. These products are valuable building blocks, offering multiple reactive handles for further chemical modification in the development of compound libraries for high-throughput screening. This reaction is a variation of the classical Knorr pyrazole synthesis, which typically involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5]

Reaction Principle and Mechanism

The overall transformation proceeds through a sequence of condensation, intramolecular cyclization, and tautomerization. Understanding this pathway is critical for troubleshooting and optimization.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen of phenylhydrazine onto the electrophilic carbonyl carbon of the α-formyl nitrile. This is a classical condensation reaction, analogous to the first step of the Fischer Indole Synthesis, which forms a phenylhydrazone intermediate.[6][7] This step can be catalyzed by either acid or base.

  • Intramolecular Cyclization (Thorpe-Ziegler Type): The key ring-forming step involves the intramolecular attack of the second nitrogen atom of the hydrazone onto the electrophilic carbon of the nitrile group. This cyclization is mechanistically related to the Thorpe-Ziegler reaction, which involves the base-catalyzed intramolecular condensation of dinitriles.[8][9] A strong base can facilitate this step by deprotonating the N-H of the hydrazone, increasing its nucleophilicity.

  • Tautomerization: The resulting cyclic imine intermediate is non-aromatic. It rapidly tautomerizes to the thermodynamically stable aromatic 5-aminopyrazole system, which is the final product.

The complete mechanistic pathway is illustrated below.

G Phenylhydrazine Phenylhydrazine Plus1 + Phenylhydrazine->Plus1 FormylNitrile α-Formyl Nitrile Hydrazone Phenylhydrazone Intermediate FormylNitrile->Hydrazone Step 1: Condensation (-H₂O) Plus1->FormylNitrile Cyclized Cyclized Intermediate (Imino-form) Hydrazone->Cyclized Step 2: Intramolecular Cyclization Product 5-Aminopyrazole Product (Aromatic) Cyclized->Product Step 3: Tautomerization

Caption: Mechanistic pathway for pyrazole synthesis.

Parametric Analysis of Reaction Conditions

The success of the synthesis hinges on the careful selection of catalyst, solvent, and temperature. The optimal conditions are often substrate-dependent.

The Role of the Catalyst (pH Control)

The choice between acidic and basic catalysis is the most critical parameter and can significantly influence reaction rate and product distribution.

  • Acidic Catalysis: Brønsted acids like glacial acetic acid or mineral acids (e.g., HCl) protonate the formyl group's carbonyl oxygen, rendering the carbon more electrophilic and accelerating the initial hydrazone formation.[10] Acetic acid often serves as both the catalyst and the solvent.[11] This method is robust and widely applicable.

  • Basic Catalysis: Bases such as potassium carbonate (K₂CO₃), piperidine, or sodium ascorbate can be employed.[12][13] A base facilitates the intramolecular Thorpe-Ziegler cyclization step by deprotonating the hydrazone's N-H proton, thereby increasing the nucleophilicity of the attacking nitrogen.[8] In some cases, particularly with highly activated nitriles, base catalysis can lead to higher yields and cleaner reactions.[14]

Solvent Selection

The solvent must be capable of dissolving the reactants and intermediates and should be stable under the chosen reaction conditions.

Solvent TypeExamplesRationale & Application
Polar Protic Ethanol, Acetic Acid, WaterExcellent for dissolving phenylhydrazine salts. Can participate in proton transfer, stabilizing charged intermediates. Ethanol/water mixtures are often used as a "green" solvent system.[13]
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High boiling points allow for reactions at elevated temperatures. Their polarity effectively solvates cations, which is ideal for reactions involving inorganic bases like K₂CO₃.[12][15]
Non-Polar Toluene, DioxaneGenerally used for specific applications, such as azeotropic removal of water to drive the initial condensation forward. Often used in microwave-assisted protocols.[12]
Temperature and Reaction Time
  • Conventional Heating: The initial hydrazone formation can often occur at room temperature, but the subsequent cyclization typically requires heating.[11] Refluxing the reaction mixture for several hours (2-24 h) is common. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Microwave Irradiation: Microwave-assisted synthesis is a modern technique that can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts.[12] Power and temperature are controlled to achieve rapid, uniform heating.

Detailed Experimental Protocols

Safety Precaution: Phenylhydrazine and its salts are highly toxic, suspected carcinogens, and may cause allergic skin reactions.[16][17][18] All manipulations must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and double-layered nitrile gloves.[16] All waste must be disposed of as hazardous material.

Protocol 1: General Procedure under Acidic Conditions

This protocol is a robust starting point for a wide range of substrates, using acetic acid as both catalyst and solvent.

  • Materials:

    • Substituted Phenylhydrazine (1.0 eq.)

    • α-Formyl Nitrile derivative (1.0 eq.)

    • Glacial Acetic Acid

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heat plate

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add the α-formyl nitrile (1.0 eq.) and the phenylhydrazine (1.0 eq.).

    • Add glacial acetic acid to the mixture (sufficient to dissolve the reactants, typically 5-10 mL per gram of limiting reagent).

    • Heat the mixture to reflux (approx. 118 °C) with stirring.

    • Monitor the reaction by TLC until the starting materials are consumed (typically 2-8 hours).

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker of ice water.

    • Slowly neutralize the mixture with saturated NaHCO₃ solution until effervescence ceases (pH ~7-8). The product may precipitate as a solid.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

Protocol 2: Microwave-Assisted Synthesis in Toluene

This protocol offers a significant acceleration of the reaction, ideal for rapid library synthesis.[12]

  • Materials:

    • Substituted Phenylhydrazine (1.0 eq.)

    • α-Formyl Nitrile derivative (1.1 eq.)

    • Potassium Carbonate (K₂CO₃, 1.5 eq.)

    • Toluene

    • Deionized Water

    • Ethyl Acetate

  • Equipment:

    • Microwave synthesis vial with a stir bar

    • Microwave reactor

  • Procedure:

    • In a microwave synthesis vial, combine the phenylhydrazine (1.0 eq.), α-formyl nitrile (1.1 eq.), and K₂CO₃ (1.5 eq.).

    • Add toluene (e.g., 3-5 mL).

    • Seal the vial with a cap.

    • Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for 10-30 minutes. Use the stir function.

    • After the reaction is complete, cool the vial to room temperature.

    • Filter the solid K₂CO₃ and wash the solids with ethyl acetate.

    • Combine the filtrate and washings, and wash with water to remove any remaining salts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as described in Protocol 1.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine Phenylhydrazine, α-Formyl Nitrile, Catalyst & Solvent in Flask heat Heat to Reflux or Apply Microwave Irradiation reagents->heat monitor Monitor by TLC heat->monitor quench Cool & Quench (e.g., with Water/Ice) monitor->quench Reaction Complete neutralize Neutralize (if acidic) or Filter (if basic) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry & Concentrate extract->dry purify Recrystallization or Column Chromatography dry->purify

Caption: General experimental workflow for pyrazole synthesis.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Reaction not complete. 2. Incorrect catalyst/solvent system. 3. Deactivated starting materials.1. Increase reaction time or temperature. Monitor by TLC. 2. Try alternative conditions (e.g., switch from acidic to basic, or vice versa). Consider a different solvent. 3. Check the purity of reactants. Phenylhydrazine can oxidize on storage.
Formation of Multiple Products 1. Side reactions (e.g., self-condensation of the nitrile). 2. Decomposition at high temperatures.1. Try milder conditions (lower temperature). A base-catalyzed route may be cleaner. 2. Reduce reaction temperature and extend the time. Consider microwave synthesis for shorter exposure to heat.
Difficulty in Purification 1. Product is an oil. 2. Contamination with unreacted starting material or byproducts.1. Attempt purification by column chromatography. If unsuccessful, consider converting the product to a solid salt (e.g., hydrochloride). 2. Optimize the work-up procedure to remove impurities (e.g., an acid or base wash).

References

Click to expand
  • Talebizadeh, P. et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available from: [Link]

  • NCI at Frederick. Chemical Safety Practices Recommendations PhenylHydrazine HCl. Available from: [Link]

  • Buchler GmbH. Thorpe-Ziegler reaction. Available from: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride. Available from: [Link]

  • ResearchGate. Optimization of the Thorpe-Ziegler cyclization. Available from: [Link]

  • Wikipedia. Fischer indole synthesis. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]

  • Alfa Aesar. (2010). Phenylhydrazine - SAFETY DATA SHEET. Available from: [Link]

  • Wikipedia. Thorpe reaction. Available from: [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available from: [Link]

  • Arkivoc. Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Available from: [Link]

  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction. Available from: [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

  • ResearchGate. Three-Component Synthesis of Cyanopyrazoles Employing Diazoacetonitrile. Available from: [Link]

  • ResearchGate. Selected examples of cyanopyrazole-containing bioactive compounds. Available from: [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Available from: [Link]

  • ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines. Available from: [Link]

  • National Center for Biotechnology Information. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Available from: [Link]

  • MDPI. Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. Available from: [Link]

  • MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Available from: [Link]

  • ResearchGate. Condensation of phenylhydrazine with various aldehydes for the.... Available from: [Link]

  • Lehigh Preserve. Some Condensation Reactions of Arylalkylnitriles. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Available from: [Link]

  • Google Patents. Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • ResearchGate. Reaction of aldehydes (1a–s) with phenylhydrazine (2) and malononitrile.... Available from: [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available from: [Link]

  • Wiley Online Library. 3‐AMINO‐4‐CYANOPYRIDAZINES BY CYCLIZATION OF NITRILES. Available from: [Link]

  • Semantic Scholar. (2016). Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5.... Available from: [Link]

  • National Center for Biotechnology Information. Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. Available from: [Link]

  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. Available from: [Link]

  • ResearchGate. Condensation Reaction Between α-Amino Acid Phenylhydrazides and Carbonyl Compounds. Available from: [Link]

  • PubMed. (2016). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. Available from: [Link]

  • Figshare. (2016). Dehydrohalogenation Condensation Reaction of Phenylhydrazine with Cl-Terminated Si(111) Surfaces. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Solubility & Handling of 5-Amino-1,4-Diarylpyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-amino-1,4-diarylpyrazoles (e.g., Celecoxib and its derivatives) represent a critical scaffold in medicinal chemistry, particularly for COX-2 inhibition and kinase modulation. Structurally, these compounds feature a central pyrazole ring substituted with bulky aryl groups and a polar amino moiety.

The Core Challenge: While the amino group provides hydrogen-bond donor capability, the two aryl wings render the molecule highly lipophilic (hydrophobic). This creates a dichotomy:

  • High solubility in aprotic polar solvents (DMSO).

  • Moderate/Variable solubility in protic polar solvents (Ethanol).

  • Near-zero solubility in aqueous media, leading to "crashing out" (precipitation) during biological assays.[1]

This guide provides validated protocols to navigate these solubility landscapes without compromising experimental integrity.

Solubility Data Center

The following data aggregates solubility profiles for Celecoxib as the prototypical reference standard for this chemical class.

Table 1: Comparative Solubility Limits (25°C)
SolventSolubility LimitClassificationNotes
DMSO > 100 mg/mL Very SolublePreferred for high-concentration stock solutions (>50 mM).
Ethanol ~ 25 - 30 mg/mL SolubleTemperature dependent. May require warming (37-40°C) to dissolve initially.
DMF ~ 16 - 20 mg/mL SolubleGood alternative to DMSO if sulfur interference is a concern.
Water/PBS < 0.01 mg/mL InsolubleCritical Risk: Immediate precipitation upon direct dilution.
Table 2: Stability & Storage Recommendations
StateConditionStability Duration
Solid Powder -20°C, Desiccated> 2 Years
DMSO Stock -20°C or -80°C6 Months (Avoid freeze/thaw cycles)
Ethanol Stock -20°C1-3 Months (High evaporation risk)
Aqueous Dilution 4°C or RT< 24 Hours (Prepare fresh immediately before use)

Critical Workflows

Protocol A: Preparation of High-Integrity Stock Solutions

Objective: Create a stable stock solution free of micro-precipitates.

StockPrep Start Start: Weigh Compound Solvent Select Solvent (DMSO recommended for >50mM) Start->Solvent AddSolvent Add Solvent to Vial (Not V.V. to powder) Solvent->AddSolvent Mix Vortex (30s) & Sonicate (5 min) AddSolvent->Mix Check Visual Inspection (Clear? No turbidity?) Mix->Check Warm Warm to 37°C (Water Bath) Check->Warm No (Turbid) Aliquot Aliquot & Store (-20°C, Desiccated) Check->Aliquot Yes Warm->Mix

Figure 1: Decision logic for preparing homogenous stock solutions. Note the loop for warming if turbidity persists.

Protocol B: The "Step-Down" Dilution (Preventing Crash-Out)

Objective: Dilute hydrophobic stock into aqueous buffer for bioassays.

The Error: Direct injection of 100% DMSO stock into PBS often causes immediate precipitation due to the "solvent shock" effect. The Fix: Use an intermediate dilution step.

  • Start: 50 mM Stock in DMSO.

  • Intermediate: Dilute 1:10 into Ethanol or PEG-400 (Result: 5 mM).

  • Final: Dilute the Intermediate into the aqueous assay buffer (e.g., cell media).

    • Why? The intermediate solvent reduces the surface tension difference, allowing the hydrophobic molecules to disperse more evenly before encountering the high-water environment.

Troubleshooting Hub (FAQ)

Issue 1: "My compound precipitates immediately when I add it to cell culture media."

Diagnosis: This is the "Crash Out" effect.[1] The local concentration at the pipette tip exceeds the aqueous solubility limit before diffusion can occur. Solution:

  • Pre-warm your cell culture media to 37°C. Solubility increases with temperature.

  • Vortex while adding: Do not add the stock to a static liquid. Vortex the media gently while slowly dispensing the stock.

  • Surfactants: If your assay permits, add 0.5% - 1% Tween-80 or Cremophor EL to the aqueous media before adding the compound. This creates micelles that solubilize the diarylpyrazole.

Issue 2: "The DMSO stock froze, and now there are crystals that won't dissolve."

Diagnosis: DMSO is hygroscopic (absorbs water from air). If the vial was opened frequently, atmospheric water may have entered, raising the freezing point and lowering the solubility of the lipophilic compound. Solution:

  • Heat the vial to 40-50°C and sonicate for 10 minutes.

  • If crystals persist, the DMSO is likely "wet." Discard and make fresh stock using anhydrous DMSO (packaged under nitrogen/argon).

  • Prevention: Use single-use aliquots to avoid repeated opening of the main stock.

Issue 3: "I'm trying to recrystallize the compound using Ethanol, but I get an oil, not crystals."

Diagnosis: 5-amino-1,4-diarylpyrazoles often "oil out" if the cooling is too rapid or if the impurity profile disrupts the lattice. Solution:

  • Solvent Switch: Dissolve in minimal hot Ethanol.

  • Anti-solvent: Add warm water dropwise until the solution turns slightly cloudy.

  • Re-heat: Add one drop of ethanol to clear it again.

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature overnight. Do not put it directly in the fridge.

Diagnostic Decision Tree

Use this flow to resolve solubility failures during assay preparation.

Troubleshooting Problem Problem: Precipitation in Assay CheckConc Is Final Conc > 100 µM? Problem->CheckConc HighConc Exceeds Aqueous Limit. Reduce Conc. CheckConc->HighConc Yes CheckSolvent Is DMSO > 1%? CheckConc->CheckSolvent No Toxicity Cell Toxicity Risk. Keep DMSO < 0.5% CheckSolvent->Toxicity Yes Technique Did you vortex during addition? CheckSolvent->Technique No Precipitation Local High Conc. Retry with Vortexing Technique->Precipitation No Surfactant Add Tween-80 or Switch to PEG-400 co-solvent Technique->Surfactant Yes (Still precipitating)

Figure 2: Step-by-step logic to identify the root cause of precipitation in biological assays.

References

  • Cayman Chemical. Celecoxib Product Information & Solubility Data. (Accessed 2026). Link

  • Selleck Chemicals. Celecoxib (SC-58635) Datasheet: Solubility in DMSO and Ethanol.[2] (Accessed 2026). Link

  • BenchChem. Troubleshooting Precipitation of Lipophilic Compounds in Cell Culture. (Accessed 2026). Link

  • ResearchGate. Thermodynamic solubility of celecoxib in organic solvents. (Accessed 2026). Link

  • National Institutes of Health (NIH). Solubility enhancement of Cox-2 inhibitors using various solvent systems. (Accessed 2026). Link

Sources

Technical Support Center: Stability & Handling of 1-Phenyl-1H-pyrazol-5-ylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-AMINE-OX-001 Status: Active Priority: High (Irreversible Degradation Risk) Applicable Compounds: 1-phenyl-1H-pyrazol-5-amine, 5-amino-1-phenylpyrazole, and substituted derivatives.

Diagnostic Hub: Is Your Sample Oxidizing?

Before implementing mitigation strategies, confirm the degradation state of your material. 1-Phenyl-1H-pyrazol-5-amine derivatives are electron-rich heteroaromatic amines. The electron density from the pyrazole ring, combined with the lone pair on the exocyclic amine, makes the


-center highly susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen.
Visual & Analytical Indicators
Severity LevelVisual CueChemical Species PresentAction Required
Grade 0 (Pure) White to off-white crystalline solid.Free amine (Target).Proceed to Storage Protocol A.
Grade 1 (Minor) Pale pink or beige tint.Trace radical cations; Surface oxidation.Recrystallize immediately (EtOH/Water).
Grade 2 (Moderate) Reddish-brown or orange discoloration.Azo-dimers (oxidative coupling), Hydroxylamines.Purify via Column Chromatography (Inert).
Grade 3 (Critical) Dark brown/Black tar or oil.Complex oligomers, Nitro/Nitroso species, Ring-opening products.Discard . Recovery is usually non-viable.

Technical Note: The "red/orange" color often observed is frequently due to the formation of azo-dimers (e.g., 1,2-bis(1-phenyl-1H-pyrazol-5-yl)diazene) formed via oxidative dehydrogenative coupling [1].

The Failure Mechanism (Why this happens)

Understanding the enemy is key to defeat. The oxidation of 5-aminopyrazoles is not a simple addition of oxygen; it is often a radical cascade.

Pathway Visualization

The following diagram illustrates the oxidative cascade that transforms your pure amine into impurities.

OxidationCascade Amine Pure 5-Amine (White Solid) Radical Radical Cation (Reactive Intermediate) Amine->Radical Air/Light (SET) Dimer Azo-Dimer (Orange/Red Impurity) Radical->Dimer Coupling (-2H) Oxides Nitro/Nitroso Species Radical->Oxides Over-oxidation

Figure 1: Oxidative degradation pathway of 1-phenyl-1H-pyrazol-5-amine. The formation of the radical cation is the rate-determining step for degradation.

Prevention Protocols

Protocol A: The "Salt Lock" (Recommended for Long-Term Storage)

The most robust method to prevent oxidation is to protonate the amine lone pair. By removing the electron density from the nitrogen, you effectively shut down the oxidation potential.

Reagents:

  • 1-Phenyl-1H-pyrazol-5-amine (Crude/Free base)

  • HCl (4M in Dioxane or concentrated aqueous)

  • Ethanol (EtOH) and Diethyl Ether (

    
    )
    

Step-by-Step:

  • Dissolution: Dissolve the amine in a minimal amount of absolute EtOH under

    
    .
    
  • Acidification: Dropwise add HCl (1.1 equivalents). The solution may warm slightly.

  • Precipitation:

    • If solid forms immediately: Cool to 0°C.

    • If no solid: Slowly add

      
       until turbidity persists, then cool.
      
  • Isolation: Filter the hydrochloride salt. Wash with cold

    
    .
    
  • Drying: Dry under high vacuum.

  • Result: The HCl salt is stable at room temperature for months/years if kept dry.

Protocol B: Inert Handling (For Immediate Use)

If you must keep the free base (e.g., for a nucleophilic substitution reaction next step):

  • Degas Solvents: Never dissolve the amine in non-degassed solvents. Sparge solvents with Argon for 15 mins prior to use.

  • Schlenk Technique: Perform all transfers under positive Argon pressure.

  • Avoid Chlorinated Solvents:

    
     and 
    
    
    
    can undergo radical reactions with amines under light; use Toluene or THF if possible.
  • Storage: Store under Argon in a sealed vial, wrapped in foil (light exclusion), at -20°C.

Synthetic Mitigation Strategies

If your synthesis requires the amine to remain free but stable during a multi-step sequence, consider these chemical modifications.

Decision Matrix: Protection Strategy

ProtectionStrategy Start Select Protection Strategy Condition1 Is the amine the final product? Start->Condition1 Condition2 Is steric bulk acceptable? Condition1->Condition2 No (Intermediate) Salt Make HCl Salt (See Protocol A) Condition1->Salt Yes Boc Boc-Protection (Removable with acid) Condition2->Boc Yes Acetyl Acetylation (Robust, hard to remove) Condition2->Acetyl No (Need flat molecule)

Figure 2: Decision tree for selecting the appropriate stabilization method based on downstream application.

Frequently Asked Questions (FAQ)

Q: My product turned pink on the filter paper. Is it ruined? A: Not necessarily. The pink color is often a surface layer of oxidation products (azo dyes have high extinction coefficients, so a little looks like a lot).

  • Fix: Wash the solid with a small amount of cold ether (if your product is insoluble in ether) or recrystallize from ethanol with a pinch of activated charcoal to absorb the colored impurities.

Q: Can I use the N-oxide if it forms? A: Generally, no. If you are performing a cyclization (e.g., to form a pyrazolo[1,5-a]pyrimidine), the N-oxide will not act as a nucleophile, leading to failed cyclization and complex mixtures [2].

Q: Why does the literature mention using Iodine (


) with this compound? 
A:  Be careful! Iodine is used specifically to induce the oxidative coupling to form azo-dyes (the impurity you are trying to avoid) or for halogenation [3]. Ensure your glassware is free of oxidizing agents.

Q: I need to run an NMR. Which solvent should I use? A: Use


 or 

. However,

can be acidic and promote degradation over long periods.

is safer for stability but harder to remove. Run the NMR immediately after preparation.

References

  • Oxidative Dehydrogenative Couplings of Pyrazol-5-amines. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the mechanism of radical cation formation and subsequent azo-dimerization. Link:[Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Source: Beilstein Journal of Organic Chemistry. Context: Discusses the reactivity of the amine in cyclization reactions and the importance of purity. Link:[Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Source: Beilstein Journal of Organic Chemistry. Context: Describes the reaction of these amines with electrophiles and oxidants. Link:[Link]

  • Microwave Synthesis of 1-Aryl-1H-pyrazole-5-amines. Source: ResearchGate.[1][2][3][4] Context: Provides rapid synthesis protocols that minimize exposure time to air. Link:[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 5-Amino-1-Phenyl-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide on the HPLC analysis of 5-amino-1-phenyl-pyrazole derivatives. This class of compounds forms the backbone of numerous pharmaceutical agents and fine chemicals, making their accurate and reliable quantification a cornerstone of quality control, stability testing, and drug development.[1][2][3] As researchers and professionals in the field, we understand that a robust analytical method is not just a procedural step but a self-validating system that ensures data integrity.

This guide deviates from rigid templates to provide a logical, causality-driven exploration of HPLC method development. We will delve into the fundamental choices behind stationary phases, mobile phase compositions, and validation strategies, grounding our discussion in established scientific principles and supporting data. Our objective is to equip you with the expertise to not only replicate a method but to understand, adapt, and troubleshoot it effectively.

The Foundational Choice: Reversed-Phase Chromatography

For polar aromatic compounds like 5-amino-1-phenyl-pyrazole derivatives, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant analytical mode.[4] This technique utilizes a nonpolar stationary phase and a polar mobile phase.[5][6] The analyte's retention is primarily governed by hydrophobic interactions with the stationary phase; more polar compounds elute earlier, while less polar compounds are retained longer. The basic amino group and the aromatic phenyl and pyrazole rings are the key structural features that dictate the chromatographic behavior of these molecules.[1]

Typical RP-HPLC Workflow

The workflow for analyzing these derivatives is a systematic process designed for precision and reproducibility.

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard Reference Standard Preparation Injector Autosampler / Manual Injector Standard->Injector Sample Test Sample Preparation Sample->Injector MobilePhase Mobile Phase Filtration & Degassing Pump Solvent Delivery System (Pump) MobilePhase->Pump Pump->Injector Column HPLC Column (Stationary Phase) Injector->Column Detector UV/PDA Detector Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Analysis Integration & Quantification CDS->Analysis Report Final Report Generation Analysis->Report

Caption: Standard RP-HPLC workflow for analysis.

Comparative Analysis of Method Parameters

The success of an HPLC separation hinges on the judicious selection of several key parameters. Here, we compare the most common alternatives and explain the rationale behind choosing one over another for 5-amino-1-phenyl-pyrazole derivatives.

Stationary Phase: The Heart of the Separation

The column is where the separation occurs. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.

Stationary PhasePrimary InteractionAdvantages for Pyrazole DerivativesConsiderations
C18 (Octadecyl) HydrophobicExcellent retention for aromatic rings. The most common and well-characterized phase, providing a robust starting point.[4][7][8]Can sometimes result in excessive retention for highly nonpolar derivatives, leading to long run times.
C8 (Octyl) HydrophobicLess retentive than C18, offering shorter analysis times for compounds that are strongly retained on C18.[5][9]May provide insufficient resolution for closely related, less retained impurities.
Phenyl Hydrophobic & π-πProvides alternative selectivity due to π-π interactions between the phenyl groups on the stationary phase and the aromatic rings of the analyte.[10]Selectivity is highly dependent on the mobile phase; methanol tends to enhance π-π interactions more than acetonitrile.[10]
Amide Polar & Hydrogen BondingOffers unique selectivity for polar compounds. Less reactive than amino phases, providing better stability.[11]Typically used in HILIC or normal-phase, which are less common for this application than RP-HPLC.

Expert Insight: Always begin method development with a reliable C18 column. It provides the strongest hydrophobic retention and a vast library of existing applications. A phenyl column is an excellent secondary choice when C18 fails to resolve critical pairs, as the alternative π-π interaction mechanism can significantly alter elution order.

Mobile Phase: Driving the Elution

The mobile phase composition fine-tunes the separation by modifying analyte interaction with the stationary phase.[12]

ParameterAlternativesRationale & Impact on Pyrazole Analysis
Organic Modifier Acetonitrile (ACN) vs. Methanol (MeOH)ACN is generally preferred for its lower viscosity (leading to lower backpressure) and lower UV cutoff. Methanol is a more protic solvent and can offer different selectivity, particularly on phenyl columns.[10]
Aqueous Modifier 0.1% Formic Acid (FA) vs. 0.1% Trifluoroacetic Acid (TFA)The amino group on the pyrazole moiety is basic. Operating at a low pH (typically pH 2-4) with an acid modifier ensures this group is protonated, leading to consistent retention and sharp, symmetrical peak shapes. TFA also acts as an ion-pairing agent, which can further improve peak shape but may suppress MS signals.[4][7][13]
Elution Mode Isocratic vs. GradientIsocratic elution (constant mobile phase composition) is simple, robust, and ideal for routine QC analysis of a single, well-resolved compound.[4][7] Gradient elution (composition changes over time) is necessary for analyzing complex mixtures, such as during forced degradation studies, where impurities with a wide range of polarities must be separated in a reasonable time.[8]

Expert Insight: A mobile phase of Acetonitrile and Water with 0.1% Formic Acid is an excellent starting point. It provides good peak shape and is compatible with both UV and MS detection.

Detection: Visualizing the Analyte

The detector determines how the eluted compound is monitored and quantified.

DetectorPrincipleWavelength Selection & Applicability
UV/Vis (DAD/PDA) UV AbsorbanceThe phenyl and pyrazole rings contain strong chromophores. A Photodiode Array (PDA) detector is highly recommended as it acquires the full UV spectrum for each peak, allowing for peak purity analysis and selection of the optimal monitoring wavelength (λmax). Common wavelengths range from 206 to 333 nm.[4][7][8][14]
Mass Spectrometry (MS) Mass-to-Charge RatioEssential for definitive identification of unknown impurities and degradation products by providing molecular weight and fragmentation data.[8][15][16] It is the gold standard for characterization during development.

Validated Experimental Protocols

Trustworthiness in analytical science comes from validated, reproducible protocols. The following methods are based on established practices and are designed to be validated according to ICH Q2(R1) guidelines.[7][17]

Protocol 1: Isocratic RP-HPLC for Purity and Assay

This method is designed for routine quality control of a 5-amino-1-phenyl-pyrazole derivative bulk substance or finished product.

Methodology:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile : 0.1% Trifluoroacetic Acid in Water (80:20, v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 25 °C.[4]

  • Injection Volume: 5 µL.[4]

  • Detection: PDA at 237 nm.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 100 µg/mL.[4]

Protocol 2: Gradient RP-HPLC for Stability-Indicating Analysis

This method is designed to separate the active pharmaceutical ingredient (API) from potential degradation products and process-related impurities.

Methodology:

  • HPLC System: Waters Alliance e2695 or equivalent with PDA detector.

  • Column: ACE C18, 250 mm x 4.6 mm, 5 µm particle size.[8][18]

  • Mobile Phase A: 0.01 M Phosphate buffer with triethanolamine, pH adjusted to 7.0.[8][18]

  • Mobile Phase B: Methanol.[8][18]

  • Flow Rate: 1.0 mL/min.[8][18]

  • Column Temperature: 30 °C.

  • Detection: PDA at 240 nm.[8][18]

  • Injection Volume: 20 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 40
    20 80
    25 80
    26 40

    | 30 | 40 |

Method Validation Parameters (ICH Q2(R1))

Any developed method must be validated to ensure it is fit for its intended purpose.

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity index > 0.999; baseline resolution (>1.5) from all other peaks.
Linearity To demonstrate a proportional response to concentration.Correlation coefficient (r²) ≥ 0.999.[4]
Accuracy To measure the closeness of test results to the true value.% Recovery between 98.0% and 102.0%.
Precision To measure the variability of repeated measurements.Relative Standard Deviation (%RSD) ≤ 2.0%.[4]
LOD & LOQ To determine the lowest concentration that can be detected and quantified.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness To measure the method's capacity to remain unaffected by small variations.%RSD ≤ 2.0% after deliberate changes (e.g., flow rate ±10%, pH ±0.2).[4]

Advanced Application: Forced Degradation Studies

A crucial step in drug development is to understand how a molecule degrades under stress. Forced degradation studies are used to identify potential degradation products and establish the stability-indicating nature of the analytical method.[19][20][21] The goal is to achieve 5-20% degradation of the active ingredient.[22]

G cluster_stress Stress Conditions API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1M NaOH, RT) API->Base Oxidation Oxidation (3% H₂O₂, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photolytic (ICH Q1B Light Box) API->Photo Neutralize Neutralize & Dilute Samples Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize HPLC Analyze by Validated Stability-Indicating HPLC Method Neutralize->HPLC Data Evaluate Peak Purity, Resolution, and Mass Balance HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol: Forced Degradation Sample Preparation

  • Acid/Base Hydrolysis: Treat the drug solution (e.g., 1 mg/mL) with 0.1 M HCl or 0.1 M NaOH. Heat if necessary (e.g., 60°C) to achieve degradation. Neutralize the solution before HPLC analysis.[22]

  • Oxidative Degradation: Treat the drug solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

  • Photodegradation: Expose the drug solution and solid substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

The stability-indicating HPLC method (Protocol 2) must be able to resolve the intact drug peak from all significant degradation products formed under these stress conditions.

Conclusion and Future Directions

The successful HPLC analysis of 5-amino-1-phenyl-pyrazole derivatives relies on a systematic approach to method development, beginning with a robust C18 column and an acidified water/acetonitrile mobile phase. The choice between isocratic and gradient elution depends on the complexity of the sample, with the latter being essential for stability-indicating assays. Method validation in accordance with ICH guidelines is not merely a regulatory requirement but the bedrock of trustworthy data.

Looking ahead, the field continues to evolve. Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant reductions in analysis time and solvent consumption without compromising resolution. Furthermore, the increasing hyphenation of LC with high-resolution mass spectrometry (LC-HRMS) will continue to provide deeper insights into impurity profiles and degradation pathways, accelerating the development of safe and effective pharmaceuticals.

References

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). International Journal of ChemTech Applications. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (2023). ResearchGate. [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. (n.d.). R Discovery. [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2017). Research Journal of Pharmacy and Technology. [Link]

  • 5-Amino-3-Methyl-1-Phenylpyrazole 98.0%(HPLC). (n.d.). PureSynth. [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008). PubMed. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2017). ResearchGate. [Link]

  • High-Performance Liquid Chromatography. (2019). Chemistry LibreTexts. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]

  • Interactions of HPLC Stationary Phases. (n.d.). IMTAKT. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • A comprehensive review of method development by hplc. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • HPLC basics : Improving resolution of your analysis (I): Stationary Phases. (2013). Anatune. [Link]

  • HPLC column stationary phase polarity in decreasing order. (2023). YouTube. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2014). Asian Journal of Research in Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. [Link]

  • Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. (2024). An-Najah journals. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. (2023). Agilent. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. [Link]

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). PMC. [Link]

  • A new stability indicating RP-HPLC method for estimation of brexpiprazole. (2019). ResearchGate. [Link]

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Safety Operating Guide

4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of this compound down the drain. 4-(3-methylphenyl)-1-phenyl-1H-pyrazol-5-ylamine is a substituted aminopyrazole, a class of compounds frequently utilized as intermediates in the synthesis of kinase inhibitors (e.g., p38 MAPK, FGFR). Due to its likely biological activity and lack of comprehensive toxicological data for this specific isomer, it must be handled according to the Precautionary Principle .

Core Disposal Method: High-temperature incineration via a licensed hazardous waste contractor. Waste Stream Classification: Non-halogenated Organic Solid (unless dissolved in halogenated solvents).

Hazard Identification & Safety Profile (SAR Analysis)

As a specific Safety Data Sheet (SDS) for this exact isomer may be rare in public repositories, the following hazard profile is derived from Structure-Activity Relationships (SAR) of the aminopyrazole chemical class (e.g., CAS 90012-40-1 analogs).

Hazard CategoryGHS Classification (Likely)H-CodeDescription
Acute Toxicity Category 4 (Oral)H302 Harmful if swallowed.
Skin Corrosion Category 2H315 Causes skin irritation.[1]
Eye Damage Category 2AH319 Causes serious eye irritation.[1][2]
Target Organ STOT SE 3H335 May cause respiratory irritation.[1][2][3][4]
Environmental Aquatic Acute 1H400 Very toxic to aquatic life (Common in pyrazoles).

Scientific Rationale: The aminopyrazole core contains basic nitrogen atoms capable of interacting with biological enzymes.[5] The lipophilic phenyl and methylphenyl groups facilitate membrane permeability, increasing the risk of systemic toxicity if ingested or absorbed.

Disposal Protocol: Step-by-Step

Phase 1: Pre-Disposal Stabilization

Before notifying your waste contractor, ensure the material is stable.

  • State Verification: This compound is typically a solid (crystalline powder). If it is in solution, determine the solvent immediately.

  • Segregation: Keep separate from strong oxidizers (e.g., permanganates, nitrates) and strong acids . Amines can react exothermically with acids.

Phase 2: Packaging & Labeling

Self-Validating Step: If you can smell the chemical through the packaging, the containment has failed.

  • Primary Container: Place the substance in a screw-cap glass vial or a High-Density Polyethylene (HDPE) wide-mouth bottle.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling:

    • Chemical Name: Write the full IUPAC name clearly. Avoid abbreviations.

    • Hazards: Affix a "TOXIC" and "IRRITANT" GHS sticker.

    • Waste Code: Assign the internal site code for "Solid Organic Waste (Non-Halogenated)."

Phase 3: Waste Stream Assignment

Select the correct waste stream based on the physical state.

StateWaste Stream ID (Typical)Disposal Method
Pure Solid Organic Solids (Non-Halogenated)Incineration
In Acetone/MeOH Flammable SolventsFuel Blending / Incineration
In DMSO/Water Aqueous Organics (Toxic)Incineration

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical flow for disposing of this compound, ensuring no critical decision points are missed.

DisposalWorkflow Start Start: Identify Waste State IsSolid Is it a Solid? Start->IsSolid SolidPath Pack in HDPE/Glass Jar IsSolid->SolidPath Yes IsSolution Is it in Solution? IsSolid->IsSolution No Labeling Label: 'Toxic Organic Waste' + CAS Number SolidPath->Labeling SolventCheck Check Solvent Type IsSolution->SolventCheck Yes Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Halogens Present NonHalogenated Flammable Solvent (Acetone, MeOH) SolventCheck->NonHalogenated Flammable Only Aqueous Aqueous/DMSO SolventCheck->Aqueous Water/DMSO Halogenated->Labeling NonHalogenated->Labeling Aqueous->Labeling Secondary Double Bag (4 mil Poly) Labeling->Secondary Final Transfer to EHS/Contractor (Incineration) Secondary->Final

Caption: Decision tree for categorizing and packaging aminopyrazole waste based on physical state and solvent composition.

Emergency Procedures (Spill Contingency)

In the event of a benchtop spill of solid powder:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves , a lab coat, and safety goggles. Use a P95/N95 respirator if dust is visible.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation (do not use dry sweeping).

  • Cleanup:

    • Wipe up the material carefully.

    • Clean the surface with a soap/water solution, followed by an ethanol wipe.

    • Place all cleanup materials (towels, gloves) into the Solid Hazardous Waste container.

References

  • PubChem. 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-5-amine (Compound Summary). National Library of Medicine. Link

  • Fisher Scientific. Safety Data Sheet: 5-Amino-3-methyl-1-phenyl-1H-pyrazole (Analogous Compound).Link

  • National Institutes of Health (PMC). Amino-Pyrazoles in Medicinal Chemistry: A Review. (Discusses biological activity and handling of the class). Link

  • ECHEMI. 5-(4-Methylphenyl)-1H-pyrazol-3-amine SDS. (Provides GHS classification data for methylphenyl aminopyrazoles). Link

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.